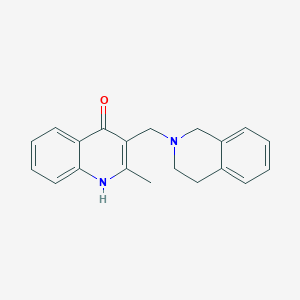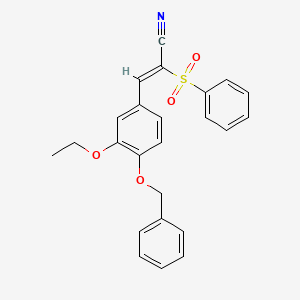![molecular formula C19H19N3O4S B3471093 Propan-2-yl 4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoate](/img/structure/B3471093.png)
Propan-2-yl 4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoate
概要
説明
Propan-2-yl 4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoate ester linked to a thieno[2,3-d]pyrimidine moiety, which is further functionalized with a carbamoyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoate typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amide precursor under acidic or basic conditions.
Functionalization of the Core: The thieno[2,3-d]pyrimidine core is then functionalized with a carbamoyl group through a reaction with an isocyanate or carbamoyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with propan-2-ol under acidic conditions, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and carbamoyl groups, leading to the formation of corresponding oxo and carboxyl derivatives.
Reduction: Reduction reactions can target the carbamoyl and ester functionalities, potentially converting them to amine and alcohol derivatives, respectively.
Substitution: The aromatic ring and the thieno[2,3-d]pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Oxo and carboxyl derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biochemical Probes: Used in studies to understand biological pathways and enzyme functions.
Medicine
Anticancer Research: Evaluated for its cytotoxic properties against various cancer cell lines.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Propan-2-yl 4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, leading to competitive or non-competitive inhibition of enzyme activity. The carbamoyl and ester groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Propan-2-yl 4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoate: Similar in structure but with variations in functional groups or substituents.
Thieno[2,3-d]pyrimidine Derivatives: Compounds with different substituents on the thieno[2,3-d]pyrimidine core.
Benzoate Esters: Compounds with different esterifying alcohols or substituents on the benzoate ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
propan-2-yl 4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-10(2)26-19(25)13-6-4-12(5-7-13)8-22-9-21-17-14(18(22)24)11(3)15(27-17)16(20)23/h4-7,9-10H,8H2,1-3H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJDUUJTXHOMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)OC(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-7-(trifluoromethyl)-4-quinolinol](/img/structure/B3471013.png)

![6-fluoro-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B3471019.png)
![(E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3471025.png)

![3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3471042.png)
![3-{2-[(2,6-diisopropylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3471052.png)
![isopropyl 4-{[6-{[(2,4-dimethylphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B3471059.png)
![3-[2-(benzylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3471074.png)
![2-[5-(2-naphthyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dipropylacetamide](/img/structure/B3471084.png)
![5-methyl-4-oxo-3-(3-phenoxybenzyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3471090.png)
![3-[(4-Tert-butylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3471103.png)
![6-Methyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3471104.png)
![[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate](/img/structure/B3471107.png)
